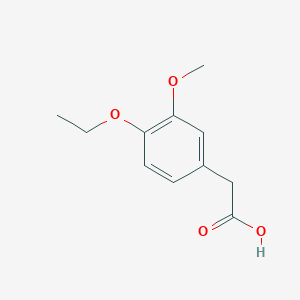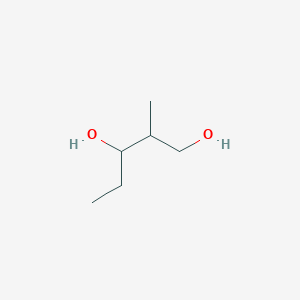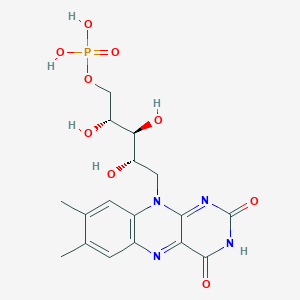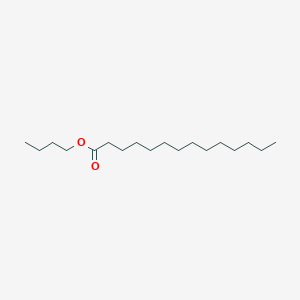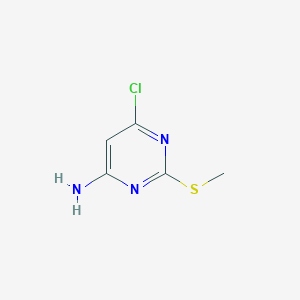
Diphenyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyltin is an organotin compound with the chemical formula (C6H5)2Sn. It is a white crystalline solid that is commonly used in scientific research due to its unique properties. Diphenyltin is synthesized through various methods, including the reaction of tin with phenylmagnesium bromide and the reaction of tin with phenyllithium.
Wirkmechanismus
Diphenyltin is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting the activity of acetylcholinesterase, diphenyltin can increase the levels of acetylcholine in the brain, leading to increased nerve transmission.
Biochemische Und Physiologische Effekte
Diphenyltin has been shown to have a number of biochemical and physiological effects. It has been shown to be toxic to various organisms, including fish, crustaceans, and mammals. Diphenyltin has also been shown to have endocrine-disrupting effects, affecting the reproductive systems of various organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenyltin has a number of advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to synthesize and has a wide range of applications. However, diphenyltin is also toxic and can be hazardous to handle. It is important to take proper safety precautions when working with diphenyltin.
Zukünftige Richtungen
There are a number of future directions for research involving diphenyltin. One area of research is the development of new synthesis methods for diphenyltin and other organotin compounds. Another area of research is the investigation of the toxicological effects of diphenyltin on various organisms. Additionally, there is a need for further research into the endocrine-disrupting effects of diphenyltin and other organotin compounds.
Synthesemethoden
Diphenyltin can be synthesized through various methods. One of the most common methods is the reaction of tin with phenylmagnesium bromide. This method involves the reaction of phenylmagnesium bromide with tin tetrachloride to produce diphenyltin dichloride. The dichloride is then reacted with sodium hydroxide to produce diphenyltin oxide, which is then reduced with sodium borohydride to produce diphenyltin.
Another method of synthesizing diphenyltin involves the reaction of tin with phenyllithium. This method involves the reaction of phenyllithium with tin tetrachloride to produce diphenyltin dichloride. The dichloride is then reacted with sodium hydroxide to produce diphenyltin oxide, which is then reduced with sodium borohydride to produce diphenyltin.
Wissenschaftliche Forschungsanwendungen
Diphenyltin has a wide range of scientific research applications. It is commonly used in the synthesis of other organotin compounds. Diphenyltin is also used as a catalyst in various chemical reactions. It is used in the synthesis of polyurethane foams, which are used in the production of various consumer products.
Eigenschaften
CAS-Nummer |
1011-95-6 |
|---|---|
Produktname |
Diphenyltin |
Molekularformel |
C12H12Sn |
Molekulargewicht |
272.92 g/mol |
IUPAC-Name |
diphenyltin |
InChI |
InChI=1S/2C6H5.Sn/c2*1-2-4-6-5-3-1;/h2*1-5H; |
InChI-Schlüssel |
KUCPUSUXIGWHFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |
Andere CAS-Nummern |
6381-06-2 |
Synonyme |
diphenyltin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



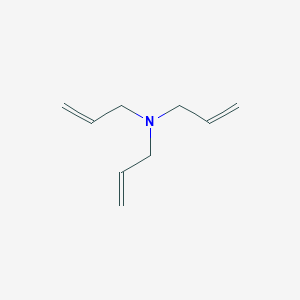
![Benzo[c]chrysene](/img/structure/B89444.png)
